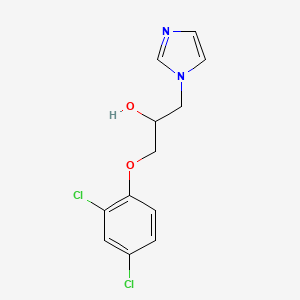![molecular formula C22H26N2O2 B5167995 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as Boc-3-(aminomethyl)phenylalanine (Boc-3-AMP), is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and biochemical research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has been used in a variety of scientific research applications, including drug development and biochemical research. It has been shown to have potential as a substrate for the enzyme transglutaminase, which is involved in the formation of protein cross-links. 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has also been used to study the interaction between proteins and small molecules, as well as to investigate the role of specific amino acid residues in protein structure and function.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP is not fully understood, but it is thought to act as a competitive inhibitor of transglutaminase. By binding to the active site of the enzyme, 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP prevents the formation of protein cross-links, which may have implications for the development of new drugs targeting transglutaminase.
Biochemical and Physiological Effects
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has been shown to have a number of biochemical and physiological effects, including the inhibition of transglutaminase activity and the disruption of protein-protein interactions. It has also been shown to have potential as a tool for studying protein structure and function, as well as for identifying potential drug targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP. One area of focus could be on developing new drugs that target transglutaminase, using 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP as a starting point for drug discovery. Another direction could be on further investigating the mechanism of action of 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP, in order to better understand its potential applications in biochemical research. Additionally, 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP could be used to study the role of specific amino acid residues in protein structure and function, which may have implications for the development of new drugs and therapies.
Métodos De Síntesis
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP can be synthesized using a multistep process that involves the reaction of tert-butylamine with 3-(bromomethyl)benzoic acid, followed by the reaction of the resulting compound with N-Boc-phenylalanine. The final product is obtained by removing the Boc group using a suitable acid.
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)18-11-9-16(10-12-18)20(25)23-19-8-6-7-17(15-19)21(26)24-13-4-5-14-24/h6-12,15H,4-5,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXNEUIBWPERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)
![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)

![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
